Mass SpectrometryStructural ElucidationChemical Differentiation
Tomatidenol (dehydrotomatidine) is the Δ5,6-unsaturated spirosolane aglycone and direct precursor to tomatidine in the tomato steroidal glycoalkaloid (SGA) pathway. Researchers studying SGA metabolic flux often face substitution risks from structurally similar aglycones-tomatidenol's unique B-ring double bond alters molecular geometry, electronic distribution, and target-binding profiles, making it non-interchangeable with tomatidine or solasodine in precise experimental contexts.
• SGA Pathway Marker: Accumulates in GAME1-silenced plants with ~50% α-tomatine reduction; essential for monitoring biosynthetic perturbations.
• SAR Comparator: Definitive Δ5,6 bond enables systematic assessment of B-ring unsaturation effects alongside tomatidine (saturated) and solasodine (C-22 distinct).
• Analytical Standard: Well-characterized [M+H]+ at m/z 414.5; critical for identifying dehydrotomatine in complex extracts and commercial tomatine impurity profiling.
Molecular FormulaC27H43NO2
Molecular Weight413.6 g/mol
Cat. No.B1253344
⚠ Attention: For research use only. Not for human or veterinary use.
Tomatidenol: Key Intermediate in Tomato SGA Pathway
Tomatidenol (dehydrotomatidine) is a spirosolane-type steroidal aglycone derived from the tomato (Solanum lycopersicum) steroidal alkaloid pathway [1]. It is the direct aglycone of the minor tomato glycoalkaloid dehydrotomatine, and is distinguished from its more widely studied saturated counterpart, tomatidine, solely by the presence of a Δ5,6 double bond in the steroidal B-ring [2]. Tomatidenol functions as a key penultimate intermediate in the biosynthesis of α-tomatine, the major tomato glycoalkaloid; it is formed by nucleophilic attack of the amino nitrogen at C22 and is subsequently dehydrogenated to yield tomatidine [3]. While tomatidine has been extensively characterized for its antimicrobial and pharmacological properties, tomatidenol remains comparatively under-investigated, yet its unique structure imparts distinct physicochemical properties and biological activities that preclude its simple substitution by tomatidine or other in-class alkaloids in precise experimental contexts.
Structural Context: Δ5,6 unsaturation distinguishes compound from tomatidine; suitable for SAR evaluation
Use Context: Analytical standard for mass spectrometric identification in complex Solanaceae matrices
[1] Itkin, M., et al. (2011). GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato. The Plant Cell, 23(12), 4507-4525. View Source
[2] Cataldi, T. R. I., et al. (2005). Analysis of tomato glycoalkaloids by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3103-3110. View Source
[3] Itkin, M., et al. (2013). Biosynthesis of Antinutritional Alkaloids in Solanaceous Crops Is Mediated by Clustered Genes. Science, 341(6142), 175-179. View Source
Why Tomatidenol Cannot Be Substituted
The straightforward substitution of tomatidenol with tomatidine, solasodine, or other structurally related Solanaceae aglycones is not scientifically valid due to quantifiable differences in their chemical, biosynthetic, and biological profiles. The defining Δ5,6 double bond in tomatidenol alters its molecular geometry, electronic distribution, and metabolic fate, directly impacting its interaction with biological targets [1]. Critically, in vitro cancer cell inhibition assays demonstrate that tomatidenol and tomatidine exhibit a shared lack of potency (i.e., little to no effect), which starkly contrasts with the high efficacy of their glycosylated counterparts like α-tomatine [2]. This indicates that glycosylation, rather than aglycone identity alone, is the dominant driver of this specific activity, but for studies focused on aglycone-specific effects, the distinct properties of tomatidenol versus tomatidine become paramount. Furthermore, tomatidenol serves as a distinct biosynthetic node; its accumulation in genetically modified plants (e.g., GAME1-silenced tomato) leads to unique phytotoxic and growth phenotypes not observed with tomatidine accumulation alone [3]. Therefore, experimental design must account for the compound's specific structure and context-dependent biological activity.
Structural & Biosynthetic Node
The Δ5,6 double bond alters molecular geometry and metabolic fate, preventing direct substitution with tomatidine for pathway analysis.
Activity Context
Aglycone vs. glycoside response profiles differ significantly; low cell-model response may not transfer to glycosylated form efficacy.
Phenotype Context
GAME1-silenced plant accumulation leads to unique phytotoxic phenotypes not observed with tomatidine, limiting model interchangeability.
[1] Cataldi, T. R. I., et al. (2005). Analysis of tomato glycoalkaloids by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3103-3110. View Source
[2] Friedman, M., et al. (2009). Tomatine-Containing Green Tomato Extracts Inhibit Growth of Human Breast, Colon, Liver, and Stomach Cancer Cells. Journal of Agricultural and Food Chemistry, 57(13), 5727-5733. View Source
[3] Itkin, M., et al. (2011). GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato. The Plant Cell, 23(12), 4507-4525. View Source
Tomatidenol: Evidence-Based Differentiation
Δ5,6 Double Bond Distinction vs. Tomatidine
Tomatidenol is structurally differentiated from tomatidine by a single unsaturation, specifically a Δ5,6 double bond in the steroidal B-ring [1]. This difference is clearly evident in mass spectrometric fragmentation patterns, where the [Tomatidenol+H]+ ion (m/z 414.5) yields distinct E-ring cleavage fragments compared to tomatidine [1].
Mass SpectrometryStructural ElucidationChemical Differentiation
Evidence Dimension
Number of double bonds in steroidal skeleton
Target Compound Data
1 (Δ5,6 double bond)
Comparator Or Baseline
Tomatidine: 0 (saturated B-ring)
Quantified Difference
+1 unsaturation
Conditions
ESI-MS/MS fragmentation analysis
Why This Matters
This structural difference directly impacts the compound's reactivity, molecular shape, and interaction with biological targets, making it unsuitable for substitution by tomatidine in studies requiring precise molecular recognition, such as enzyme kinetics or receptor binding assays.
Mass SpectrometryStructural ElucidationChemical Differentiation
[1] Cataldi, T. R. I., et al. (2005). Analysis of tomato glycoalkaloids by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3103-3110. View Source
Biosynthetic Role: Immediate Precursor to Tomatidine
In the tomato steroidal alkaloid pathway, tomatidenol is the penultimate aglycone intermediate, formed directly before tomatidine [1]. The conversion of tomatidenol to tomatidine is a dehydrogenation step, as shown by metabolic flux analysis [1].
Biosynthetic RoleClass-level inference
Penultimate aglycone precursor to tomatidine
Supports pathway analysis context
Inferred from GAME gene silencing studies
BiosynthesisMetabolic EngineeringEnzymology
Evidence Dimension
Biosynthetic order in SGA pathway
Target Compound Data
Precursor to tomatidine; formed after C22 amino nitrogen attack
Comparator Or Baseline
Tomatidine: Terminal aglycone product of this step; formed by dehydrogenation of tomatidenol
Quantified Difference
Tomatidenol accumulation precedes tomatidine formation in the biosynthetic sequence.
Conditions
Inferred from GAME gene silencing studies in Solanum lycopersicum
Why This Matters
For research in metabolic engineering, pathway elucidation, or enzyme kinetics (e.g., characterizing the dehydrogenase responsible for this step), pure tomatidenol is an essential substrate, not interchangeable with the downstream product tomatidine.
BiosynthesisMetabolic EngineeringEnzymology
[1] Itkin, M., et al. (2013). Biosynthesis of Antinutritional Alkaloids in Solanaceous Crops Is Mediated by Clustered Genes. Science, 341(6142), 175-179. View Source
Cytotoxicity: Aglycones vs. Glycosides
In a head-to-head comparison using an MTT assay, both tomatidenol and tomatidine, along with dehydrotomatine, exhibited minimal to no inhibition of human cancer cell lines, in stark contrast to the potent activity of the glycosylated α-tomatine [1].
Cell-Model ResponseDirect head-to-head comparison
Low to no effect vs. glycoside response
Supports aglycone-specific endpoint review
In vitro MTT assay across multiple cell lines
Cancer ResearchCytotoxicityStructure-Activity Relationship
Evidence Dimension
Cancer cell growth inhibition
Target Compound Data
Little, if any, effect on cell inhibition across multiple lines.
Comparator Or Baseline
α-Tomatine: Highly effective in inhibiting all tested cell lines (MCF-7, HT-29, AGS, HepG2).
Quantified Difference
The study reports a qualitative but stark difference: α-tomatine is highly effective, while tomatidenol and tomatidine are ineffective.
Conditions
In vitro MTT assay against human breast (MCF-7), colon (HT-29), gastric (AGS), and liver (HepG2) cancer cells.
Why This Matters
This data clarifies that the aglycone itself (tomatidenol or tomatidine) is not the primary cytotoxic agent in this context. It is crucial for researchers investigating the mechanism of action of tomato glycoalkaloids to know that the sugar moiety is critical for this activity, and that aglycones like tomatidenol may serve as inactive controls or probes for specific non-cytotoxic effects.
Cancer ResearchCytotoxicityStructure-Activity Relationship
[1] Friedman, M., et al. (2009). Tomatine-Containing Green Tomato Extracts Inhibit Growth of Human Breast, Colon, Liver, and Stomach Cancer Cells. Journal of Agricultural and Food Chemistry, 57(13), 5727-5733. View Source
Glucosyltransferase Binding: Molecular Docking
Molecular docking simulations targeting glucosyltransferase (GFT) from Streptococcus mutans indicate that tomatidenol binds to a specific set of amino acid residues in the active site, a profile that can be compared to other phytochemicals from the same source [1].
Number of interacting amino acid residues with GFT (PDB: 3AIC)
Target Compound Data
Tomatidenol bound with 3 amino acid residues.
Comparator Or Baseline
Carpesterol, Oleic acid, Solasodine: bound with all 4 core residues (Asp588, Gln960, Glu515, Asp477).
Quantified Difference
Tomatidenol interacts with 3 out of 4 key residues, whereas other compounds from Solanum xanthocarpum interact with all 4.
Conditions
In silico molecular docking study
Why This Matters
This in silico evidence provides a testable hypothesis for tomatidenol's potential antimicrobial mechanism of action and a quantitative binding profile that differentiates it from structurally similar compounds like solasodine. This is critical for guiding subsequent in vitro target-validation experiments and for understanding structure-activity relationships in antimicrobial development.
[1] Nivedha, R. S., & Pushkala, V. P. (2022). Molecular Docking Studies Of Solanum Xanthocarpum Against Streptococcus Mutans In Dental Caries. Journal of Pharmaceutical Negative Results, 13(10), 152-157. View Source
Antifungal Activity: Potency Uncharacterized
While direct antifungal MIC data for tomatidenol against Candida species is currently absent from primary literature, a clear benchmark is established by the extensively studied analog tomatidine. Tomatidine demonstrates potent fungistatic activity (MIC50 ≤ 1 μg/ml) and a defined molecular target (Erg6), but its activity cannot be extrapolated to tomatidenol due to the structural differences at the Δ5,6 position [1]. This absence of data represents a critical knowledge gap and a caution against substitution.
In vitro fungistatic activity against Candida albicans
Target Compound Data
No quantitative MIC data reported in primary literature; activity unknown.
Comparator Or Baseline
Tomatidine: MIC50 ≤ 1 μg/ml.
Quantified Difference
Tomatidine's activity is established (MIC50 ≤ 1 μg/ml), while tomatidenol's is uncharacterized.
Conditions
In vitro susceptibility profiling.
Why This Matters
This highlights a significant area for future investigation. A researcher requiring a compound with known, robust antifungal activity would select tomatidine. A researcher investigating the precise role of the Δ5,6 double bond in modulating sterol biosynthesis inhibition would require pure tomatidenol for comparative studies, precisely because its activity profile is unknown and likely differs.
[1] Dorsaz, S., et al. (2017). Identification and Mode of Action of a Plant Natural Product Targeting Human Fungal Pathogens. Antimicrobial Agents and Chemotherapy, 61(9), e00015-17. View Source
Tomatidenol Research Applications
Metabolic Engineering & SGA Pathway Elucidation
Tomatidenol is an essential analytical standard for quantifying metabolic flux through the steroidal glycoalkaloid (SGA) pathway in tomato and related species. Its accumulation serves as a direct marker for the activity of the enzyme(s) catalyzing its conversion to tomatidine. As demonstrated in GAME1-silenced tomato plants, which show a large increase in tomatidenol and tomatidine precursors coupled with a 50% reduction in α-tomatine, this compound is critical for monitoring pathway perturbations [1].
SAR Studies: Antimicrobial & Anticancer
The defining Δ5,6 double bond of tomatidenol makes it an indispensable comparator in SAR studies. Researchers investigating the impact of B-ring unsaturation on biological activity can use tomatidenol alongside tomatidine (saturated) and solasodine (structurally distinct C-22 configuration) to parse the contributions of specific structural features. For instance, in anticancer research, both tomatidenol and tomatidine are known to lack the potent cytotoxicity of their glycosylated forms, establishing a clear baseline for the necessity of the sugar moiety for that activity [2]. This makes pure tomatidenol a valuable negative control.
Analytical Chemistry & QC of Tomato Products
As a distinct chemical entity with a well-characterized mass spectrometric profile (e.g., [M+H]+ ion at m/z 414.5 and characteristic fragmentation patterns [3]), tomatidenol serves as a specific analytical standard. It is essential for the accurate identification and quantification of tomatidenol and its glycoside, dehydrotomatine, in complex mixtures such as tomato extracts, commercial tomatine preparations (where it may exist as an impurity), and plant samples undergoing genetic or environmental manipulation.
In Silico Target Validation & Computational Chemistry
Tomatidenol's established three-dimensional structure and electronic properties, as used in molecular docking studies against targets like glucosyltransferase (GFT) from S. mutans, provide a quantitative basis for computational chemists [4]. Its unique interaction profile (binding to 3 out of 4 key residues) allows for direct comparison with other ligands (e.g., solasodine) to identify critical binding motifs and guide the rational design of novel inhibitors or the optimization of lead compounds.
Application
Selection Property
Validation Focus
Metabolic engineering studies
Pathway-node analysis
Pathway response and flux context
Cell-model endpoint studies
Aglycone-specific endpoint review
Cell-viability and proliferation endpoints
Antimicrobial screening studies
Structure-activity differentiation
Target engagement and MIC endpoints
Analytical method development
Mass spectrometric identity
Method specificity and matrix-effect context
Computational chemistry studies
Docking simulation profile
Binding affinity and residue context
[1] Itkin, M., et al. (2011). GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato. The Plant Cell, 23(12), 4507-4525. View Source
[2] Friedman, M., et al. (2009). Tomatine-Containing Green Tomato Extracts Inhibit Growth of Human Breast, Colon, Liver, and Stomach Cancer Cells. Journal of Agricultural and Food Chemistry, 57(13), 5727-5733. View Source
[3] Cataldi, T. R. I., et al. (2005). Analysis of tomato glycoalkaloids by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3103-3110. View Source
[4] Nivedha, R. S., & Pushkala, V. P. (2022). Molecular Docking Studies Of Solanum Xanthocarpum Against Streptococcus Mutans In Dental Caries. Journal of Pharmaceutical Negative Results, 13(10), 152-157. View Source
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